REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]([N:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5].[S-:11][C:12]#[N:13].[K+]>C(O)C>[S:11]([CH2:2][CH2:3][C:4]([N:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5])[C:12]#[N:13] |f:1.2|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)N1CCCC1
|
Name
|
potassium thiocyanate
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for a period of about 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After this time the reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
the residue is extracted with benzene
|
Type
|
EXTRACTION
|
Details
|
The benzene extract
|
Type
|
CUSTOM
|
Details
|
is evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
S(C#N)CCC(=O)N1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |